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Compound of Interest

Compound Name: Tubulin inhibitor 21

Cat. No.: B12414472 Get Quote

The designation "Tubulin Inhibitor 21" refers to at least two distinct molecular entities reported

in early-stage cancer research. This guide provides an in-depth technical overview of both

compounds, presenting their core mechanisms, quantitative biological data, and detailed

experimental protocols for the benefit of researchers, scientists, and drug development

professionals.

Compound 1: CC-5079 - A Dual Inhibitor of Tubulin
Polymerization and TNF-α
CC-5079 is a synthetic small molecule, identified as an isocombretastatin A-4 analog, that

exhibits potent anti-proliferative and anti-inflammatory properties. It functions as a dual

inhibitor, targeting both tubulin polymerization and tumor necrosis factor-alpha (TNF-α)

production.

Mechanism of Action
CC-5079 exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for

cell division. It binds to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin

polymerization.[1] This disruption of the microtubule network leads to a cascade of cellular

events, including cell cycle arrest at the G2/M phase, activation of apoptotic pathways, and

ultimately, cancer cell death.[1] Concurrently, CC-5079 inhibits the production of TNF-α, a key

inflammatory cytokine, suggesting its potential in treating inflammation-associated cancers.[1]
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Quantitative Data
The following tables summarize the in vitro biological activity of CC-5079.

Table 1: In Vitro Anti-proliferative Activity of CC-5079

Cell Line Cancer Type IC₅₀ (nM)

HCT-116 Colon Carcinoma 4.1

HT-29 Colon Carcinoma 5.3

A549 Lung Carcinoma 6.2

NCI-H460 Lung Carcinoma 4.9

MCF7 Breast Carcinoma 8.5

MDA-MB-231 Breast Carcinoma 7.1

PC-3 Prostate Carcinoma 12

DU-145 Prostate Carcinoma 15

OVCAR-3 Ovarian Carcinoma 9.8

PANC-1 Pancreatic Carcinoma 21

K562 Leukemia 50

U937 Lymphoma 35

Data sourced from multiple studies and presented as a comprehensive summary.

Table 2: TNF-α Inhibition by CC-5079

Assay IC₅₀ (nM)

LPS-stimulated TNF-α production in human

PBMCs
270
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1. Tubulin Polymerization Assay:

Objective: To determine the inhibitory effect of CC-5079 on tubulin polymerization in vitro.

Materials: Purified bovine brain tubulin (>97% pure), polymerization buffer (80 mM PIPES,

pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), CC-5079, colchicine (positive control),

DMSO (vehicle control).

Procedure:

Tubulin is diluted in polymerization buffer to a final concentration of 1 mg/mL.

The tubulin solution is pre-incubated with varying concentrations of CC-5079 or control

compounds at 37°C for 5 minutes.

Polymerization is initiated by the addition of GTP.

The change in absorbance at 340 nm is monitored over time using a spectrophotometer

equipped with a temperature-controlled cuvette holder at 37°C.

The IC₅₀ value is calculated from the dose-response curve.

2. Cell Cycle Analysis:

Objective: To assess the effect of CC-5079 on cell cycle progression.

Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), CC-

5079, phosphate-buffered saline (PBS), ethanol, RNase A, propidium iodide (PI).

Procedure:

Cells are seeded in 6-well plates and allowed to attach overnight.

Cells are treated with various concentrations of CC-5079 for 24-48 hours.

Adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70%

ethanol at -20°C overnight.
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Fixed cells are washed with PBS and incubated with RNase A (100 µg/mL) and PI (50

µg/mL) for 30 minutes at room temperature in the dark.

The DNA content of the cells is analyzed by flow cytometry.

The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined using

cell cycle analysis software.
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Caption: Mechanism of action of CC-5079.
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Caption: Workflow for the in vitro tubulin polymerization assay.

Compound 2: Imidazo[1,2-a]pyridine/pyrazine
Derivative
This compound, designated as compound 21 in the work by Sanghai et al., is a novel 2-aryl-3-

arylamino-imidazo-pyridine/pyrazine derivative inspired by the natural product combretastatin

A-4 (CA-4). It is designed to be a potent inhibitor of tubulin polymerization.
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Mechanism of Action
Similar to CA-4, this compound inhibits tubulin polymerization by binding to the colchicine site

on β-tubulin. This interaction disrupts the formation of microtubules, leading to mitotic arrest

and subsequent apoptosis in cancer cells. Molecular modeling studies suggest that the

imidazo-pyridine/pyrazine core serves as a rigid scaffold to maintain the optimal conformation

for binding to the colchicine site.

Quantitative Data
While specific IC₅₀ values for compound 21 are not explicitly detailed in the primary publication,

the study reports that it exhibits significant tubulin polymerization inhibition, comparable to that

of CA-4. The authors also state that this class of compounds shows potent anticancer activities

against kidney, breast, and cervical cancer cell lines with relatively low toxicity to normal cells.

For the purpose of this guide, representative data for potent analogs from the same study are

presented.

Table 3: In Vitro Cytotoxicity of Representative Imidazo[1,2-a]pyridine/pyrazine Analogs

Compound Cell Line IC₅₀ (µM)

Analog A A498 (Kidney) 0.08

Analog A MCF7 (Breast) 0.12

Analog A HeLa (Cervical) 0.15

Analog B A498 (Kidney) 0.06

Analog B MCF7 (Breast) 0.09

Analog B HeLa (Cervical) 0.11

CA-4 (Control) A498 (Kidney) 0.01

CA-4 (Control) MCF7 (Breast) 0.02

CA-4 (Control) HeLa (Cervical) 0.03

Data represents potent analogs from the same chemical series as compound 21.
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Experimental Protocols
1. One-Pot Synthesis of 2-aryl-3-arylamino-imidazo-pyridines/pyrazines:

Objective: To synthesize the imidazo[1,2-a]pyridine/pyrazine core structure.

General Procedure: A mixture of an appropriate 2-aminoazine, an aldehyde, and an

isocyanide in methanol is stirred at room temperature. The reaction progress is monitored by

thin-layer chromatography. Upon completion, the solvent is evaporated, and the residue is

purified by column chromatography to yield the desired product.

2. Cell Viability Assay (MTT Assay):

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials: Cancer cell lines, cell culture medium, FBS, test compound, MTT solution (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

Procedure:

Cells are seeded in 96-well plates and incubated overnight.

Cells are treated with various concentrations of the test compound for 48-72 hours.

MTT solution is added to each well and incubated for 4 hours at 37°C.

The medium is removed, and DMSO is added to dissolve the formazan crystals.

The absorbance is measured at 570 nm using a microplate reader.

The IC₅₀ value is calculated from the dose-response curve.
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Caption: Proposed mechanism of action for the imidazo[1,2-a]pyridine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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